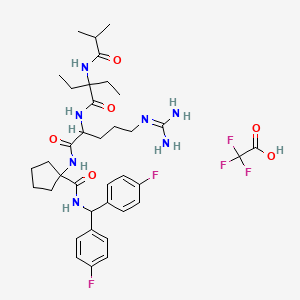

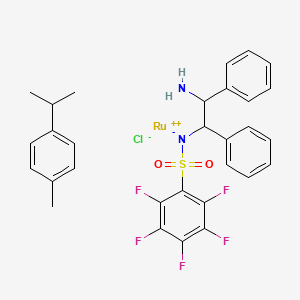

MM-102 trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of MM-102 trifluoroacetate involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and is typically prepared in a laboratory setting for research purposes .

化学反応の分析

MM-102 trifluoroacetate primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds with high affinity to WDR5, inhibiting its interaction with MLL proteins. The compound’s inhibitory activity is measured by its IC50 value, which is 2.4 nM in WDR5 binding assays .

科学的研究の応用

MM-102 trifluoroacetate is extensively used in scientific research, particularly in the study of epigenetics and cancer biology. Its primary application is as an inhibitor of the WDR5/MLL interaction, making it a valuable tool in studying the role of MLL1 in leukemia. The compound has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins. Additionally, it is used in research related to histone modification and gene expression regulation .

作用機序

The mechanism of action of MM-102 trifluoroacetate involves its binding to the WDR5 protein, thereby inhibiting its interaction with MLL proteins. This inhibition disrupts the MLL1 methyltransferase activity, leading to reduced expression of target genes such as HoxA9 and Meis-1. The compound’s high binding affinity to WDR5 is a key factor in its potent inhibitory activity .

類似化合物との比較

MM-102 trifluoroacetate is unique in its high potency and specificity for the WDR5/MLL interaction. Similar compounds include other WDR5 inhibitors and MLL1 inhibitors, but this compound stands out due to its low IC50 value and high binding affinity. Other similar compounds include ARA peptide and other histone methyltransferase inhibitors .

特性

分子式 |

C37H50F5N7O6 |

|---|---|

分子量 |

783.8 g/mol |

IUPAC名 |

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7) |

InChIキー |

ZRKTWBXVGMHWHM-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)

![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)

![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)